Cyclopropanecarboxylic acid, 1-(1-piperidinyl)-
Description
Cyclopropanecarboxylic acid, 1-(1-piperidinyl)-, is a cyclopropane derivative featuring a piperidinyl substituent at the 1-position of the cyclopropane ring. The compound combines the strain inherent to the cyclopropane ring with the basicity and conformational flexibility of the piperidine moiety. This structural hybrid is of interest in medicinal chemistry, particularly for applications targeting enzymes or receptors sensitive to rigid, three-dimensional frameworks paired with nitrogen-containing heterocycles .
Properties
IUPAC Name |
1-piperidin-1-ylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-8(12)9(4-5-9)10-6-2-1-3-7-10/h1-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXHVSKGMHOVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10559317 | |
| Record name | 1-(Piperidin-1-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119111-64-7 | |
| Record name | 1-(Piperidin-1-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid, 1-(1-piperidinyl)- can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions typically require specific catalysts and controlled reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of cyclopropanecarboxylic acid, 1-(1-piperidinyl)- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 1-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Cyclopropanecarboxylic acid, 1-(1-piperidinyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of cyclopropanecarboxylic acid, 1-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to other cyclopropanecarboxylic acid derivatives, focusing on substituent effects:
Key Observations :
- Piperidinyl vs. Phenyl Groups : The piperidinyl group introduces nitrogen-based basicity and conformational flexibility, contrasting with the planar, lipophilic nature of halogenated phenyl groups. This difference impacts solubility (piperidinyl derivatives are more water-soluble) and target selectivity (phenyl derivatives favor hydrophobic binding pockets) .
- Heterocyclic vs. Alkyl Substituents : Pyridinyl and piperidinyl groups enhance interactions with biological targets (e.g., enzymes, receptors) via hydrogen bonding or π-stacking, whereas allyl substituents prioritize synthetic versatility in polymer chemistry .
Metabolic and Stability Profiles
- 1-(1-Piperidinyl)cyclopropanecarboxylic acid : Likely undergoes N-dealkylation or piperidine ring oxidation in vivo, producing polar metabolites. This contrasts with halogenated phenyl derivatives, which resist degradation but may release toxic halides upon combustion .
- Halogenated Analogues (e.g., 4-Bromo-2-fluorophenyl) : Exhibit slower metabolic clearance due to electron-withdrawing halogens stabilizing the cyclopropane ring against enzymatic cleavage .
- Allyl Derivatives : Prone to oxidative degradation at the allylic position, forming epoxides or diols, which may limit their utility in pharmaceuticals .
Market and Regulatory Considerations
Biological Activity
Cyclopropanecarboxylic acid, 1-(1-piperidinyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Cyclopropanecarboxylic acid, 1-(1-piperidinyl)- features a cyclopropane ring attached to a carboxylic acid group and a piperidine moiety. This unique structure contributes to its biological activity by influencing its interaction with biological targets.
The compound exhibits several mechanisms of action that contribute to its biological effects:
- Inhibition of Soluble Epoxide Hydrolase (sEH) : Recent studies have shown that derivatives of this compound can effectively inhibit sEH, an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are known to have anti-inflammatory properties. The inhibition leads to increased levels of EETs, promoting vasodilation and anti-inflammatory responses .
- Analgesic Effects : In animal models, compounds similar to cyclopropanecarboxylic acid have demonstrated significant analgesic effects. For instance, one study reported that a derivative improved pain response in CFA-induced arthritis models, suggesting potential applications in pain management .
- Anti-inflammatory Activity : The compound has been linked to reduced expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in various models. This indicates its potential utility in treating inflammatory diseases like arthritis and pancreatitis .
1. In Vivo Studies
A study investigated the effects of cyclopropanecarboxylic acid derivatives on mice models of sepsis and acute pancreatitis. The results indicated that these compounds significantly improved survival rates and reduced pancreatic injury by modulating inflammatory pathways .
2. Structure-Activity Relationship (SAR) Analysis
Research focusing on the SAR of piperidine-containing compounds revealed that modifications at specific positions on the piperidine ring could enhance biological activity. For example, substituents at the 3-position showed superior inhibitory effects against sEH compared to those at the 4-position .
Research Findings
| Study | Biological Activity | Model/System | Key Findings |
|---|---|---|---|
| Study 1 | Analgesic | CFA-induced AIA mice | Significant pain relief observed |
| Study 2 | Anti-inflammatory | LPS-induced sepsis model | Improved survival rates; reduced cytokine levels |
| Study 3 | sEH inhibition | In vitro assays | IC50 values: HsEH = 0.05 nM, MsEH = 0.14 nM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
